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molecular formula C16H14O5 B8403061 2-[(4-methoxycarbonylphenoxy)methyl]benzoic Acid

2-[(4-methoxycarbonylphenoxy)methyl]benzoic Acid

Cat. No. B8403061
M. Wt: 286.28 g/mol
InChI Key: XMXSLOGNYBEKCG-UHFFFAOYSA-N
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Patent
US05116863

Procedure details

In this example, 348.9 g of sodium salt of methyl p-hydroxybenzoate, 402.4 g of phthalide and 200 g of sodium chloride are mixed with one another and stirred at 150° C. for 6 hours. After completion of the reaction, the mixture is cooled until the temperature is brought back to room temperature, 4 l of aqueous 10% acetic acid solution is added thereto and the mixture is allowed to stand at room temperature overnight. After stirring the mixture at room temperature for 3 hours, deposited crystals are separated by filtration, and 6 l of water is added thereto. After stirring the mixture at room temperature for 30 minutes, the deposited crystals are separated by filtration. After the addition of 3 l of toluene to the crystals, the mixture is stirred at room temperature for one hour. The crystals are separated by filtration and dried over heating under reduced pressure to yield 393.9 g of 2-(4-methoxycarbonylphenoxy) methyl benzoic acid.
Quantity
348.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
402.4 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1)=[O:5].[C:13]1([C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][O:15]1)=[O:14].[Cl-].[Na+]>C(O)(=O)C>[CH3:2][O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:22]=2[C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1)=[O:5] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
348.9 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=CC(=CC1)O
Step Three
Name
Quantity
402.4 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled until the temperature
CUSTOM
Type
CUSTOM
Details
is brought back to room temperature
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After stirring the mixture at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
are separated by filtration, and 6 l of water
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
After stirring the mixture at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the deposited crystals are separated by filtration
ADDITION
Type
ADDITION
Details
After the addition of 3 l of toluene to the crystals
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals are separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
over heating under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C1=CC=C(OCC2=C(C(=O)O)C=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 393.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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